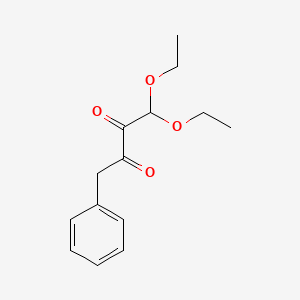
1,1-Diethoxy-4-phenylbutane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-4-phenylbutane-2,3-dione is a chemical compound with the molecular formula C14H18O4 It is known for its unique structure, which includes two ethoxy groups and a phenyl group attached to a butane-2,3-dione backbone
Métodos De Preparación
The synthesis of 1,1-Diethoxy-4-phenylbutane-2,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acetalization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1-Diethoxy-4-phenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione groups to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-4-phenylbutane-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,1-Diethoxy-4-phenylbutane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
1,1-Diethoxy-4-phenylbutane-2,3-dione can be compared with similar compounds such as:
1,1-Diethoxy-2-phenylbutane-2,3-dione: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1-Dimethoxy-4-phenylbutane-2,3-dione:
4-Phenylbutane-2,3-dione: Lacks the ethoxy groups, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Propiedades
Número CAS |
825622-10-4 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1,1-diethoxy-4-phenylbutane-2,3-dione |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(18-4-2)13(16)12(15)10-11-8-6-5-7-9-11/h5-9,14H,3-4,10H2,1-2H3 |
Clave InChI |
BTABSDYYFVFECU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C(=O)CC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
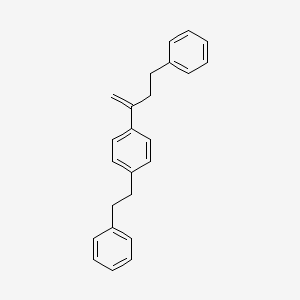
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
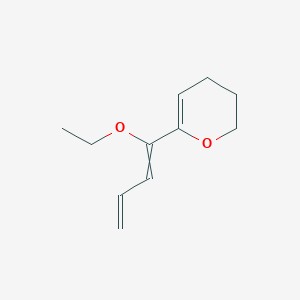
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
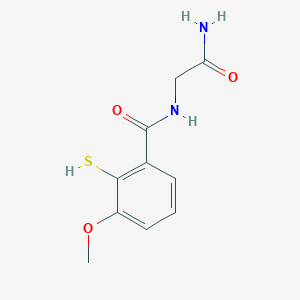
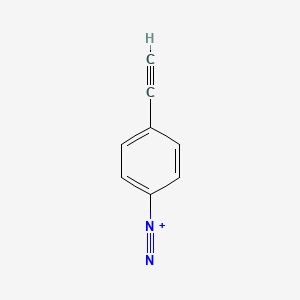
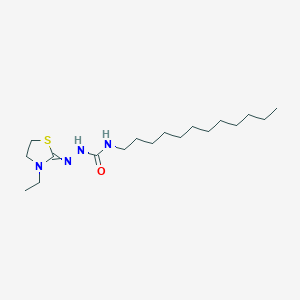
![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![N-[(2,3-Difluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14216450.png)
